molecular formula C12H14N4 B2429422 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine CAS No. 1197002-90-6

4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine

Cat. No.: B2429422
CAS No.: 1197002-90-6
M. Wt: 214.272
InChI Key: WQOVDVMOPBVJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of two methyl groups at positions 4 and 6 on the pyrimidine ring, and an amino group attached to a 6-methyl-2-pyridyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of environmentally friendly reagents such as dimethyl carbonate and hydrogen peroxide is preferred to minimize the production of hazardous waste .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of sodium tungstate.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of N-alkylated pyrimidine derivatives.

Scientific Research Applications

4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethylpyrimidine
  • 4,6-Dimethyl-2-pyrimidinamine
  • 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine

Uniqueness

4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine is unique due to the presence of the 6-methyl-2-pyridylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-8-5-4-6-11(13-8)16-12-14-9(2)7-10(3)15-12/h4-7H,1-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOVDVMOPBVJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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